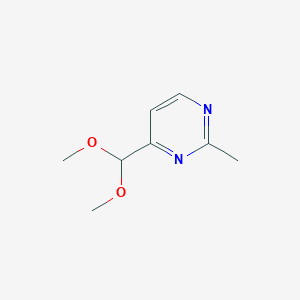

4-(Dimethoxymethyl)-2-methylpyrimidine

Description

Properties

IUPAC Name |

4-(dimethoxymethyl)-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-6-9-5-4-7(10-6)8(11-2)12-3/h4-5,8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDXHJWMLYFVGDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)C(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50384084 | |

| Record name | 4-(dimethoxymethyl)-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175277-33-5 | |

| Record name | 4-(dimethoxymethyl)-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of 4-(Dimethoxymethyl)-2-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 4-(Dimethoxymethyl)-2-methylpyrimidine. Due to the limited availability of extensive research on this specific molecule in public literature, this document extrapolates potential biological activities and experimental protocols from structurally related pyrimidine derivatives.

Core Chemical and Physical Properties

This compound is a substituted pyrimidine with the CAS number 175277-33-5.[1][2][3] The pyrimidine ring is a fundamental heterocycle found in nucleic acids and a wide array of biologically active compounds. The dimethoxymethyl group at the 4-position and the methyl group at the 2-position define its specific chemical nature and potential for further functionalization.

The known physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 175277-33-5 | [1][2][3] |

| Molecular Formula | C₈H₁₂N₂O₂ | [1] |

| Molecular Weight | 168.19 g/mol | [1][4] |

| IUPAC Name | This compound | |

| Synonyms | 2-methylpyrimidine-4-carboxaldehyde dimethylacetal | [5] |

| Appearance | Colorless to light yellow liquid | |

| Density | 1.1 ± 0.1 g/cm³ | |

| Flash Point | 72.8 ± 13.4 °C | |

| Purity | Typically available at ≥97% | [5] |

| InChI | InChI=1S/C8H12N2O2/c1-6-9-5-4-7(10-6)8(11-2)12-3/h4-5,8H,1-3H3 | [1][6] |

| InChIKey | VDXHJWMLYFVGDL-UHFFFAOYSA-N | [1] |

| SMILES | CC1=NC=CC(=N1)C(OC)OC | [6] |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C |

Synthesis and Experimental Protocols

A potential synthesis could involve the reaction of acetamidine hydrochloride with a malonaldehyde derivative where the aldehyde is protected as a dimethyl acetal.

-

Reaction Setup : Under an inert atmosphere (e.g., nitrogen), dissolve sodium methoxide in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Addition of Reactants : To the stirred solution, add acetamidine hydrochloride, followed by the dropwise addition of malonaldehyde bis(dimethyl acetal).

-

Reaction : Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up : After completion, cool the reaction mixture to room temperature. Neutralize with an appropriate acid (e.g., acetic acid) and remove the solvent under reduced pressure.

-

Purification : The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure this compound.

Spectral and Analytical Data

Comprehensive spectral data including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are crucial for the structural confirmation of this compound. While full spectra are not publicly available, some data has been predicted or referenced.

¹H NMR spectral data for this compound is available from suppliers like ChemicalBook, which is essential for confirming the proton environment in the molecule.[7]

IR spectroscopy can identify characteristic functional groups. Expected peaks would include C-H stretches for the methyl and methoxy groups, C=N and C=C stretches for the pyrimidine ring, and C-O stretches for the acetal group.

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns. Predicted collision cross-section (CCS) values for various adducts of this compound have been calculated.[6]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 169.09715 | 134.4 |

| [M+Na]⁺ | 191.07909 | 143.0 |

| [M-H]⁻ | 167.08259 | 135.6 |

| [M+NH₄]⁺ | 186.12369 | 152.5 |

| [M+K]⁺ | 207.05303 | 142.6 |

Data sourced from PubChemLite.[6]

Potential Biological Activity and Applications

There is limited direct research on the biological activity of this compound. However, the pyrimidine scaffold is a well-established pharmacophore present in a vast range of therapeutic agents.[8][9] The biological significance of pyrimidine derivatives suggests that this compound could serve as a valuable intermediate or a candidate for screening in various drug discovery programs.[9]

Based on the known activities of other substituted pyrimidines, potential areas of investigation for this compound include:

-

Antimicrobial and Antifungal Activity : Many pyrimidine derivatives exhibit potent activity against various bacterial and fungal strains.[8]

-

Anticancer Activity : Pyrimidine analogs are a cornerstone of cancer chemotherapy, often acting as antimetabolites. Additionally, some derivatives function as kinase inhibitors, which are crucial regulators of cell growth.[10]

-

Anti-inflammatory and Immunomodulatory Effects : Certain pyrimidine compounds can modulate inflammatory responses by inhibiting key signaling pathways.[10]

-

Antiviral Properties : The pyrimidine core is central to numerous antiviral nucleoside analogs. Non-nucleoside pyrimidine derivatives have also shown antiviral potential.[10]

-

Herbicidal Activity : Structurally related compounds, such as 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine, are key intermediates in the synthesis of herbicides.[11]

Conclusion

This compound is a chemical compound with well-defined physical and chemical properties. While specific experimental data on its synthesis and biological activity are sparse in the public domain, its structural relation to a wide range of bioactive pyrimidines makes it a compound of significant interest for chemical synthesis and drug discovery. The information and proposed methodologies in this guide offer a foundational resource for researchers and professionals working with this and related molecules. Further investigation is warranted to fully elucidate its synthetic pathways and explore its potential therapeutic or agrochemical applications.

References

- 1. This compound | CAS: 175277-33-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. manchesterorganics.com [manchesterorganics.com]

- 3. 175277-33-5|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | 175277-33-5 [chemicalbook.com]

- 5. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.pt]

- 6. PubChemLite - this compound (C8H12N2O2) [pubchemlite.lcsb.uni.lu]

- 7. This compound(175277-33-5) 1H NMR [m.chemicalbook.com]

- 8. juniperpublishers.com [juniperpublishers.com]

- 9. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-(Dimethoxymethyl)-2-methylpyrimidine (CAS 175277-33-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Dimethoxymethyl)-2-methylpyrimidine, with the CAS number 175277-33-5, is a heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a pyrimidine core and a protected aldehyde functional group, makes it a valuable intermediate in the synthesis of a variety of more complex molecules, including potential therapeutic agents. The pyrimidine scaffold is a common motif in numerous biologically active compounds, and the dimethoxymethyl group serves as a stable precursor to the highly reactive aldehyde, allowing for selective transformations in multi-step synthetic routes. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in drug discovery and development.

Chemical and Physical Properties

This compound is a pyrimidine derivative that is typically available as a liquid or solid with a purity of 97% or higher.[1] It is characterized by a dimethoxymethyl group at the 4-position and a methyl group at the 2-position of the pyrimidine ring.

| Property | Value | Reference(s) |

| CAS Number | 175277-33-5 | [1][2][3] |

| Molecular Formula | C₈H₁₂N₂O₂ | [2][3] |

| Molecular Weight | 168.19 g/mol | [2] |

| IUPAC Name | This compound | [3] |

| InChI Key | VDXHJWMLYFVGDL-UHFFFAOYSA-N | [1][3] |

| SMILES | COC(OC)C1=CC=NC(C)=N1 | [3] |

| Physical Form | Liquid or solid | [1] |

| Purity | ≥97% | [1] |

| Boiling Point | 119 °C (Predicted) | [2] |

| Density | 1.085±0.06 g/cm³ (Predicted) | [2] |

| Storage Temperature | 2-8°C under an inert atmosphere | [1][2] |

Synthesis and Experimental Protocols

A more commonly documented procedure is the hydrolysis of this compound to yield 2-methylpyrimidine-4-carboxaldehyde. This reaction is a critical step in utilizing this compound as a synthetic intermediate.

Experimental Protocol: Hydrolysis to 2-Methylpyrimidine-4-carboxaldehyde

This protocol is adapted from a documented synthesis of a derivative of 2-methylpyrimidine-4-carboxaldehyde.

Materials:

-

This compound

-

Hydrobromic acid (48% in H₂O)

-

Water

-

Diethyl ether

-

Saturated sodium carbonate solution

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of hydrobromic acid (48% in H₂O), add this compound.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Dilute the reaction mixture with water and wash with diethyl ether twice.

-

Carefully neutralize the aqueous layer with a saturated sodium carbonate solution.

-

Extract the aqueous layer with ethyl acetate twice.

-

Combine the organic extracts and dry over magnesium sulfate.

-

The resulting solution contains 2-methylpyrimidine-4-carboxaldehyde, which can be used in subsequent reactions.

Applications in Drug Discovery and Development

The primary utility of this compound in drug discovery lies in its role as a precursor to 2-methylpyrimidine-4-carboxaldehyde. The pyrimidine core is a key pharmacophore in a wide array of therapeutic agents, exhibiting biological activities such as anticancer, antimicrobial, and anti-inflammatory properties. The aldehyde functionality allows for the introduction of diverse substituents and the construction of more complex molecular architectures through reactions like reductive amination, Wittig reactions, and condensations.

While direct applications of this compound in the synthesis of specific commercial drugs are not extensively documented, the derivatives of 2-methylpyrimidine-4-carboxaldehyde are explored in the development of novel therapeutic candidates. For instance, pyrimidine derivatives are known to be inhibitors of various kinases, which are critical targets in cancer therapy.

Below is a conceptual workflow illustrating the use of this compound as an intermediate in a drug discovery pipeline.

Potential Role in Signaling Pathways

Pyrimidine derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer. For example, the Epidermal Growth Factor Receptor (EGFR) signaling pathway is frequently overactive in various cancers, and pyrimidine-based molecules have been developed as EGFR inhibitors.

The diagram below illustrates a simplified representation of a generic kinase signaling pathway and the potential point of intervention for a drug candidate derived from this compound.

Safety and Handling

This compound is a chemical reagent and should be handled with appropriate safety precautions.

| Hazard Information | Details | Reference(s) |

| GHS Pictogram | Exclamation mark (GHS07) | [1] |

| Signal Word | Warning | [1] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |

It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, particularly for the preparation of functionalized pyrimidine derivatives. Its utility as a protected aldehyde allows for strategic synthetic manipulations, making it a useful building block in the design and synthesis of novel compounds with potential therapeutic applications. Further research into the development of efficient synthetic routes to this compound and the exploration of its applications in the synthesis of biologically active molecules will continue to be of great interest to the scientific community.

References

The Genesis and Evolution of 2-Methylpyrimidine Derivatives: A Technical Guide

For Immediate Release

This technical guide provides an in-depth exploration of the discovery, history, and evolving applications of 2-methylpyrimidine derivatives. Tailored for researchers, scientists, and professionals in drug development, this document details the foundational synthesis methods, key historical milestones, and the expanding role of these compounds in modern medicinal chemistry, particularly as kinase inhibitors.

A Historical Overview: From Pinner's Synthesis to Modern Therapeutics

The journey of pyrimidine chemistry began in the 1880s with the pioneering work of Pinner, who first systematically synthesized pyrimidine derivatives by condensing amidines with ethyl acetoacetate.[1] This foundational method, known as the Pinner synthesis, paved the way for the creation of a vast array of substituted pyrimidines, including the 2-methyl substituted variants.[2][3] The parent pyrimidine compound was later prepared by Gabriel and Colman in 1900.[1]

Initially, the development of 2-methylpyrimidine derivatives was closely tied to the broader advancements in pyrimidine chemistry. A significant early application of these derivatives was in the development of sulfa drugs.[4][5] Although the first sulfa drug, Prontosil, was discovered in 1932, the subsequent exploration of sulfonamide derivatives led to the incorporation of various heterocyclic moieties, including pyrimidines, to enhance potency and reduce toxicity.[5][6]

The mid-20th century saw the discovery of 4-amino-5-aminomethyl-2-methylpyrimidine as a key intermediate in the synthesis of Vitamin B1 (Thiamine), highlighting the biological significance of this scaffold.[1] More recently, the focus has shifted towards the role of 2-methylpyrimidine derivatives as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways and are often dysregulated in diseases like cancer.[7][8]

Synthetic Methodologies: Building the Core Scaffold

The primary and most enduring method for synthesizing the 2-methylpyrimidine core is the Pinner synthesis, which involves the condensation of an amidine with a β-dicarbonyl compound.[2] Specifically, for 2-methylpyrimidine derivatives, acetamidine is a key reagent.

Pinner Synthesis for 2,4,6-trimethylpyrimidine

A classic example of the Pinner synthesis is the reaction of acetamidine with acetylacetone to form 2,4,6-trimethylpyrimidine. This reaction is typically carried out in an aqueous alkaline medium.

Experimental Protocol: Synthesis of 2-Amino-4,6-dimethylpyrimidine (A Representative Pinner-type Synthesis)

This protocol is adapted from the synthesis of 2-amino-4,6-dimethylpyrimidine, which follows a similar principle to the synthesis of other substituted pyrimidines from guanidine (an amidine derivative) and a β-dicarbonyl compound.[9]

Materials:

-

Guanidine hydrochloride

-

Sodium carbonate

-

Acetylacetone

-

Water

-

Brine solution (25%)

Procedure:

-

To 250 parts of water, add 106 parts of guanidine hydrochloride and 83.5 parts of sodium carbonate.

-

Add 100 parts of acetylacetone to the slurry.

-

Heat the mixture to 95-100°C for 2 hours, during which time crystal formation will be observed.

-

Cool the slurry to room temperature and dilute it to 488 parts with water.

-

Further cool the mixture to 10°C and hold for 1 hour before filtering.

-

Wash the filter cake with 75 parts of a 25% brine solution at 5-10°C and dry the product.

Synthesis of 2-Methyl-4,6-diaminopyrimidine

The synthesis of aminated 2-methylpyrimidines often involves the use of guanidine derivatives and malononitrile or its equivalents.

Experimental Protocol: Synthesis of 2,4-Diamino-6-hydroxypyrimidine (A Precursor for Diaminopyrimidines)

This protocol outlines the synthesis of a key precursor for many diaminopyrimidine derivatives.[3][10]

Materials:

-

Guanidine nitrate

-

Sodium methoxide

-

Methanol

-

Methyl cyanoacetate

-

Hydrochloric acid

-

Acetic acid (50%)

-

Water

Procedure:

-

In a four-necked flask, heat and stir a mixture of 300 ml of methanol, 110 g of guanidine nitrate, and 55 g of sodium methoxide for 1 hour.

-

While refluxing, add methyl cyanoacetate dropwise.

-

Continue refluxing for 4 hours.

-

Distill off the methanol and add 800 ml of water.

-

Adjust the pH to 9 with hydrochloric acid.

-

Use 50% acetic acid to adjust the pH to 7.

-

Cool the solution to 5-10°C, filter the precipitate, wash with water, and dry to obtain the product.[3]

Therapeutic Applications and Biological Activity

2-Methylpyrimidine derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities. Their most prominent and well-researched application in recent years is as kinase inhibitors for the treatment of cancer and inflammatory diseases.[11]

2-Methylpyrimidine Derivatives as Kinase Inhibitors

The pyrimidine core is a privileged structure in the design of kinase inhibitors due to its ability to mimic the adenine ring of ATP and form key hydrogen bond interactions within the kinase hinge region. The 2-methyl group can provide beneficial steric and electronic properties that contribute to binding affinity and selectivity.

Quantitative Data on Anticancer Activity

The following table summarizes the anticancer activity of a series of pyrimidine derivatives, some of which contain a 2-methyl or related substitution pattern, against various cancer cell lines. The half-maximal inhibitory concentration (IC50) indicates the potency of the compounds.

| Compound | R1 | R2 | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) | HepG2 IC50 (µM) | PC-3 IC50 (µM) | hTS IC50 (nM) |

| 1n | 4-OCH3-Ph | H | 1.98 ± 0.69 | 2.18 ± 0.93 | 4.04 ± 1.06 | 4.18 ± 1.87 | 20.47 ± 1.12 |

| 1o | 4-Cl-Ph | H | 2.53 ± 0.82 | 3.01 ± 1.12 | 5.12 ± 1.34 | 5.54 ± 2.01 | 25.18 ± 1.45 |

| 1p | 4-F-Ph | H | 3.15 ± 1.05 | 3.87 ± 1.28 | 6.24 ± 1.57 | 6.89 ± 2.43 | 30.76 ± 1.89 |

Data adapted from a study on pyrido[2,3-d]pyrimidine derivatives as thymidylate synthase (TS) inhibitors.

Signaling Pathways Modulated by Pyrimidine-Based Inhibitors

Many 2-methylpyrimidine derivatives exert their therapeutic effects by inhibiting key signaling pathways that are often hyperactivated in cancer and inflammatory conditions. Two of the most important pathways are the JAK/STAT and PI3K/AKT/mTOR pathways.

3.2.1 The JAK/STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling cascade for a wide array of cytokines and growth factors.[12] Dysregulation of this pathway is implicated in various autoimmune diseases and cancers.[8] Pyrimidine-based inhibitors can block the ATP-binding site of JAKs, thereby preventing the phosphorylation and activation of STAT proteins.[12]

3.2.2 The PI3K/AKT/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[8] Its aberrant activation is a common feature in many cancers. Pyrimidine derivatives can be designed to inhibit key kinases in this pathway, such as PI3K and mTOR.[13]

References

- 1. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. 2,4-Diamino-6-hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]

- 4. The allosteric mechanism of mTOR activation can inform bitopic inhibitor optimization - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting the JAK/STAT Signaling Pathway Using Phytocompounds for Cancer Prevention and Therapy [mdpi.com]

- 7. Targeting the JAK/STAT Pathway: A Combined Ligand- and Target-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. gsconlinepress.com [gsconlinepress.com]

- 12. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 13. QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of 4-(Dimethoxymethyl)-2-methylpyrimidine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery, the pyrimidine scaffold stands as a cornerstone of heterocyclic chemistry, lending its versatile structure to a myriad of therapeutic agents. Within this critical class of molecules, 4-(Dimethoxymethyl)-2-methylpyrimidine emerges as a pivotal, yet often unheralded, synthetic intermediate. Its strategic importance lies in the latent reactivity of the dimethoxymethyl group, a stable protecting group for a formyl moiety. This technical guide delves into the core utility of this compound, offering insights into its application, experimental protocols, and the potential of its derivatives in shaping the future of medicine.

The Pyrimidine Core: A Privileged Scaffold

The pyrimidine ring is a fundamental component of nucleic acids, rendering it a biocompatible and effective scaffold for interacting with a wide range of biological targets. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, antiviral, and kinase inhibition. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity.

This compound: A Versatile Synthetic Intermediate

The primary role of this compound in medicinal chemistry is that of a versatile building block. The dimethoxymethyl group serves as a protected aldehyde, which can be unmasked under specific acidic conditions to reveal a highly reactive formyl group. This formylpyrimidine is a valuable precursor for the synthesis of more complex heterocyclic systems and for the introduction of pharmacophoric elements through various chemical transformations.

Synthetic Utility

The synthetic workflow involving this compound typically follows a pathway of deprotection followed by condensation or other derivatization reactions. This approach allows for the late-stage introduction of diversity into a molecular scaffold, a crucial strategy in modern drug discovery.

Experimental Protocols

A critical step in the utilization of this compound is the deprotection of the acetal to unveil the aldehyde functionality. The following is a representative experimental protocol for this transformation.

Deprotection of this compound to 4-Formyl-2-methylpyrimidine

Materials:

-

This compound

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl), 2M aqueous solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add 2M aqueous HCl (2.0 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, carefully neutralize the mixture by the slow addition of saturated aqueous NaHCO₃ solution until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-formyl-2-methylpyrimidine.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure aldehyde.

Potential Biological Activities of Derivatives

While this compound itself is not known to be biologically active, its derivatives have the potential to target a wide array of biological pathways implicated in various diseases. The pyrimidine scaffold is a common feature in many kinase inhibitors, and thus, derivatives of 4-formyl-2-methylpyrimidine are promising candidates for the development of novel anticancer agents.

| Potential Biological Target | Therapeutic Area | Rationale for Pyrimidine Scaffold |

| Tyrosine Kinases (e.g., EGFR, VEGFR) | Oncology | The pyrimidine core can mimic the hinge-binding region of ATP in the kinase domain. |

| Cyclin-Dependent Kinases (CDKs) | Oncology | The planar nature of the pyrimidine ring facilitates stacking interactions within the ATP-binding pocket. |

| Viral Polymerases/Proteases | Virology | Pyrimidine derivatives can act as nucleoside/nucleotide analogs or non-nucleoside inhibitors. |

| Dihydrofolate Reductase (DHFR) | Infectious Diseases | The pyrimidine ring is a key component of the natural substrate, folic acid. |

Hypothetical Signaling Pathway Modulation

Given the prevalence of pyrimidine-based kinase inhibitors, a derivative of this compound could potentially be developed to target a signaling pathway such as the EGFR pathway, which is often dysregulated in cancer.

Conclusion

This compound represents a strategically valuable, yet underutilized, building block in medicinal chemistry. Its role as a protected aldehyde on a privileged pyrimidine scaffold provides a gateway to a vast chemical space of potentially bioactive molecules. By leveraging the synthetic transformations outlined in this guide, researchers and drug development professionals can unlock the potential of this versatile intermediate to create novel therapeutics targeting a range of diseases. The continued exploration of derivatives stemming from this core will undoubtedly contribute to the advancement of medicinal chemistry and the development of next-generation pharmaceuticals.

The Pyrimidine Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus, a fundamental heterocyclic scaffold, is a recurring motif in a multitude of biologically active molecules, solidifying its status as a "privileged structure" in medicinal chemistry. Its inherent presence in the nucleobases of DNA and RNA—cytosine, thymine, and uracil—underscores its profound biological significance and provides a compelling rationale for its exploration in drug design. This guide delves into the core aspects of pyrimidine scaffolds in drug discovery, offering a comprehensive overview of their synthesis, biological activities, and therapeutic applications, with a focus on quantitative data, detailed experimental methodologies, and the intricate signaling pathways they modulate.

The Versatility of the Pyrimidine Core: A Privileged Scaffold

The pyrimidine ring system is an aromatic heterocycle characterized by two nitrogen atoms at positions 1 and 3. This arrangement confers unique physicochemical properties, including the capacity for hydrogen bonding, which is crucial for molecular recognition and binding to biological targets.[1] The synthetic tractability of the pyrimidine core allows for the generation of diverse chemical libraries with a wide array of substitutions, enabling the fine-tuning of pharmacological properties.[2] Pyrimidine derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties, leading to the development of numerous FDA-approved drugs.[2][3][4][5]

Key Therapeutic Applications of Pyrimidine Scaffolds

Anticancer Agents

The pyrimidine scaffold is a prominent feature in a vast number of anticancer agents, primarily due to its ability to mimic the purine core of ATP and interact with the hinge region of various protein kinases.[5] These kinases are often dysregulated in cancer, leading to uncontrolled cell proliferation and survival.

The in vitro cytotoxic effects of pyrimidine derivatives are commonly assessed using the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a biological process by 50%. A lower IC50 value indicates greater potency.

| Compound Class | Cancer Cell Line | IC50 (µM) |

| Pyrazolo[3,4-d]pyrimidine Derivatives | LoVo (Colon) | 0.08 - 15.4 |

| LoVo/DX (Colon, resistant) | 0.12 - 21.6 | |

| MCF-7 (Breast) | 0.15 - 25.8 | |

| A549 (Lung) | 0.11 - 19.3 | |

| Thiazolo[4,5-d]pyrimidine Derivatives | A375 (Melanoma) | 0.02 - 1.5 |

| C32 (Amelanotic Melanoma) | 0.03 - 2.1 | |

| DU145 (Prostate) | 0.04 - 3.2 | |

| Indolyl-pyrimidine Hybrids | MCF-7 (Breast) | 5.1 - 8.3 |

| HepG2 (Liver) | 5.02 - 8.9 | |

| HCT-116 (Colon) | 6.6 - 19.33 |

Data compiled from multiple sources.[6][7]

Antimicrobial Agents

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Pyrimidine derivatives have shown significant promise in this area by targeting essential bacterial enzymes that are distinct from their mammalian counterparts.

The antimicrobial efficacy of pyrimidine compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound Class | Bacterial Strain | MIC (µg/mL) |

| Pyrrolo[2,3-d]pyrimidine Derivatives | Staphylococcus aureus | 8 - 16 |

| Pyridothienopyrimidine Derivatives | Staphylococcus aureus | 1.56 - 12.5 |

| Bacillus subtilis | 3.12 - 25 | |

| Escherichia coli | 3.12 - 25 | |

| Pseudomonas aeruginosa | 6.25 - 50 |

Data compiled from multiple sources.[8][9]

Antiviral Agents

Pyrimidine analogues have long been a cornerstone of antiviral therapy, primarily through their ability to interfere with viral nucleic acid synthesis.

The antiviral activity of pyrimidine derivatives is often measured by the half-maximal effective concentration (EC50), which is the concentration of a drug that gives half-maximal response.

| Compound Class | Virus | EC50 (µM) |

| Pyrimidine NNRTI Derivatives | HIV-1 (Wild Type) | <0.01 |

| HIV-1 (Resistant Mutant) | 0.0034 - 0.0153 | |

| 4-(ω-hydroxyalkylamino)pyrimidine Derivatives | Influenza A and B | 0.01 - 0.1 |

Data compiled from multiple sources.[10][11]

Key Signaling Pathways Targeted by Pyrimidine Inhibitors

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. Pyrimidine-based inhibitors, such as Gefitinib, act as competitive inhibitors at the ATP-binding site of the EGFR tyrosine kinase domain, thereby blocking downstream signaling cascades.

Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling Pathway

VEGFR signaling is a key driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Pyrimidine-based inhibitors targeting VEGFR block the downstream signaling pathways that promote endothelial cell proliferation and migration.

Dihydrofolate Reductase (DHFR) Pathway

DHFR is a crucial enzyme in the folate metabolic pathway, essential for the synthesis of purines and thymidylate, which are required for DNA synthesis and cell proliferation. Pyrimidine-based DHFR inhibitors, such as Methotrexate, block this pathway, leading to cell cycle arrest and apoptosis.

Experimental Protocols

General Synthesis of the Pyrimidine Scaffold

The synthesis of the pyrimidine ring is a well-established area of organic chemistry, with several robust methods available. The most common approach is the principal synthesis, which involves the cyclization of a β-dicarbonyl compound with an N-C-N containing moiety.[2]

A widely used and versatile method is the Biginelli reaction , a one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea or thiourea, typically under acidic catalysis.[12][13][14]

Detailed Synthesis Protocol: 5-Fluorouracil

5-Fluorouracil (5-FU) is a widely used chemotherapeutic agent. One synthetic approach involves the direct fluorination of uracil.

Materials:

-

Uracil

-

Fluorine gas (diluted with an inert gas, e.g., nitrogen)

-

Formic acid

-

Solvent (e.g., DMF)

Procedure:

-

Dissolve uracil in a suitable solvent such as formic acid or DMF in a specialized micro-channel reactor.

-

Passivate the reactor system with a low concentration of fluorine gas.

-

Introduce the uracil solution and a diluted fluorine-nitrogen gas mixture into the micro-channel reactor.

-

Maintain the reaction temperature and flow rates to control the fluorination process.

-

The crude product is then quenched and purified, often through recrystallization, to yield 5-fluorouracil.[15][16]

Detailed Synthesis Protocol: Gefitinib

Gefitinib is an EGFR inhibitor used in the treatment of non-small cell lung cancer. A common synthetic route involves the following key steps:

Materials:

-

6,7-dimethoxy-3H-quinazolin-4-one

-

Thionyl chloride

-

3-chloro-4-fluoroaniline

-

4-(3-chloropropyl)morpholine

-

Potassium carbonate

-

Solvents (e.g., DMF, isopropanol)

Procedure:

-

Chlorination: React 6,7-dimethoxy-3H-quinazolin-4-one with thionyl chloride to produce 4-chloro-6,7-dimethoxyquinazoline.

-

Nucleophilic Aromatic Substitution: Condense the chlorinated intermediate with 3-chloro-4-fluoroaniline in a suitable solvent like isopropanol to yield N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine.

-

Demethylation: Selectively demethylate the methoxy group at the 6-position.

-

Etherification: React the resulting hydroxyl group with 4-(3-chloropropyl)morpholine in the presence of a base like potassium carbonate in a solvent such as DMF to afford gefitinib.[2][6][12][17]

Detailed Synthesis Protocol: Imatinib

Imatinib is a tyrosine kinase inhibitor used to treat chronic myeloid leukemia and other cancers. Its synthesis is a multi-step process:

Materials:

-

N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine

-

4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride

-

Base (e.g., triethylamine)

-

Solvent (e.g., dichloromethane)

Procedure:

-

Amide Coupling: React N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine with 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride in the presence of a base in a suitable solvent.

-

The reaction mixture is typically stirred at room temperature until completion.

-

The crude product is then purified, often by column chromatography, to yield imatinib.[3][18][19][20]

Biological Assay Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cells to be tested

-

Culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well microtiter plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the pyrimidine derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[15][16][17][18]

FDA-Approved Pyrimidine-Based Drugs: Clinical Efficacy

The clinical success of pyrimidine-based drugs is a testament to the versatility and therapeutic potential of this scaffold. The following table summarizes key information for selected FDA-approved pyrimidine-containing drugs.

| Drug Name | Target(s) | Indication | Representative Clinical Trial Data |

| Gefitinib | EGFR | Non-Small Cell Lung Cancer (EGFR-mutated) | Response Rate: 76.4% in EGFR-mutated NSCLC. Median Progression-Free Survival: 9.7 months.[10] |

| Imatinib | BCR-ABL, c-KIT, PDGFR | Chronic Myeloid Leukemia (CML), Gastrointestinal Stromal Tumors (GIST) | 10-Year Overall Survival (CML): Approximately 83.3%.[3][20] |

| 5-Fluorouracil | Thymidylate Synthase | Colorectal, Breast, Stomach, Pancreatic Cancer | A cornerstone of combination chemotherapy regimens for various solid tumors. |

| Palbociclib | CDK4/6 | HR+/HER2- Breast Cancer | Significantly improves progression-free survival in combination with endocrine therapy. |

Conclusion

The pyrimidine scaffold continues to be a highly prolific source of new therapeutic agents. Its inherent biological relevance, coupled with its synthetic accessibility, ensures its enduring importance in the field of drug discovery. The systematic exploration of the vast chemical space surrounding the pyrimidine nucleus, guided by a deep understanding of target biology and structure-activity relationships, promises to deliver the next generation of innovative medicines to address a wide range of human diseases. The data, protocols, and pathway analyses presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in their quest for novel and effective pyrimidine-based therapeutics.

References

- 1. Pyrimidine - Wikipedia [en.wikipedia.org]

- 2. ajmc.com [ajmc.com]

- 3. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ashpublications.org [ashpublications.org]

- 6. scispace.com [scispace.com]

- 7. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Optimizing response to gefitinib in the treatment of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Biginelli Reaction [organic-chemistry.org]

- 11. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 12. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cancernetwork.com [cancernetwork.com]

- 14. biomedres.us [biomedres.us]

- 15. bu.edu.eg [bu.edu.eg]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Pyrimidine synthesis [organic-chemistry.org]

- 18. Imatinib improved the overall survival of chronic myeloid leukemia patients in low- and middle-income countries: A therapeutic goal has been reached - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Multicentre prospective phase II trial of gefitinib for advanced non-small cell lung cancer with epidermal growth factor receptor mutations: results of the West Japan Thoracic Oncology Group trial (WJTOG0403) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ascopubs.org [ascopubs.org]

The Biological Significance of Pyrimidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine derivatives represent a cornerstone of biological chemistry, playing indispensable roles in the fundamental processes of life. As core components of nucleic acids, they are the custodians of genetic information. Beyond this central role, their structural versatility has positioned them as privileged scaffolds in medicinal chemistry, leading to the development of a wide array of therapeutic agents. This technical guide provides an in-depth exploration of the biological significance of pyrimidine derivatives, detailing their metabolic pathways, therapeutic applications, and the experimental methodologies used to evaluate their function.

I. Fundamental Roles in Biological Systems

The Building Blocks of Genetic Material

The most fundamental role of pyrimidines lies in their incorporation into the nucleic acids, deoxyribonucleic acid (DNA) and ribonucleic acid (RNA).[1] The three primary pyrimidine nucleobases are cytosine (C), thymine (T), and uracil (U).[1][2] In DNA, cytosine pairs with the purine guanine, and thymine pairs with adenine, forming the "rungs" of the double helix structure that encodes genetic instructions.[1] In RNA, uracil replaces thymine and pairs with adenine, facilitating the transcription and translation of the genetic code into proteins.[1] The precise hydrogen bonding between purine and pyrimidine bases is critical for the stability and replication of genetic material.[1]

Intermediates in Cellular Metabolism

Pyrimidine derivatives are integral to various metabolic pathways.[3] The de novo synthesis pathway builds pyrimidine rings from simple precursors like bicarbonate, aspartate, and glutamine, a process that is highly regulated to meet cellular demand for nucleotides.[4][5] Conversely, the salvage pathway recycles pyrimidine bases and nucleosides from the degradation of nucleic acids, offering a more energy-efficient route to nucleotide synthesis.[4][5] The catabolism of pyrimidines results in water-soluble end products such as β-alanine and β-aminoisobutyric acid, which can be further metabolized or excreted.[3][6]

II. Therapeutic Applications of Pyrimidine Derivatives

The diverse biological activities of pyrimidine derivatives have made them a focal point in drug discovery and development, leading to a multitude of approved therapeutic agents.[7][8]

Anticancer Agents

Pyrimidine analogs are among the most successful classes of anticancer drugs.[9][10] They primarily function as antimetabolites, interfering with the synthesis of nucleic acids and thereby inhibiting the proliferation of rapidly dividing cancer cells.[11]

A notable example is 5-fluorouracil (5-FU) , which inhibits thymidylate synthase, an enzyme crucial for the synthesis of thymidine, a necessary component of DNA.[7][12] This leads to a "thymineless death" in cancer cells. Other important pyrimidine-based anticancer drugs include Capecitabine , an oral prodrug of 5-FU, and Gemcitabine , which is incorporated into DNA and inhibits DNA synthesis.[12]

More recently, pyrimidine derivatives have been developed as potent and selective inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), which are often dysregulated in cancer.[4][13] Compounds like Gefitinib and Erlotinib target the ATP-binding site of the EGFR tyrosine kinase, blocking downstream signaling pathways that promote cell proliferation and survival.[1][9]

Data Presentation: Anticancer Activity of Pyrimidine Derivatives

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of selected pyrimidine derivatives against various cancer cell lines.

| Compound/Drug | Target/Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 5-Fluorouracil | Thymidylate Synthase Inhibitor | MCF-7 (Breast) | 5.0 | [14] |

| Gefitinib | EGFR Tyrosine Kinase Inhibitor | A549 (Lung) | 0.015 | [9] |

| Erlotinib | EGFR Tyrosine Kinase Inhibitor | NCI-H1975 (Lung) | 0.1 | [9] |

| Compound 10b | EGFR Inhibitor | HepG2 (Liver) | 3.56 | [15] |

| Compound 10b | EGFR Inhibitor | A549 (Lung) | 5.85 | [15] |

| Compound 10b | EGFR Inhibitor | MCF-7 (Breast) | 7.68 | [15] |

| Compound 4f | Indazol-pyrimidine derivative | MCF-7 (Breast) | 1.629 | [16] |

| Compound 4i | Indazol-pyrimidine derivative | A549 (Lung) | 2.305 | [16] |

| B-4 | Pyrimidine-chalcone hybrid | MCF-7 (Breast) | 6.70 | [17] |

| B-4 | Pyrimidine-chalcone hybrid | A549 (Lung) | 20.49 | [17] |

Antiviral Agents

The essential role of pyrimidines in viral replication has made them a prime target for the development of antiviral drugs.[18][19] Many antiviral pyrimidine derivatives are nucleoside analogs that, once incorporated into the viral genome by viral polymerases, terminate the growing DNA or RNA chain.

Key examples include Zidovudine (AZT) , an analog of thymidine, which was one of the first effective drugs for the treatment of HIV.[8] It inhibits the viral enzyme reverse transcriptase. Idoxuridine and Trifluridine are used to treat herpes simplex virus infections, particularly in the eye.[8] More recent research has focused on non-nucleoside inhibitors that can target other viral enzymes or processes.[20]

Data Presentation: Antiviral Activity of Pyrimidine Derivatives

The table below presents the 50% effective concentration (EC₅₀) values for selected pyrimidine derivatives against various viruses.

| Compound/Drug | Target Virus | Cell Line | EC₅₀ (µM) | Reference |

| Zidovudine (AZT) | HIV-1 | MT-4 | 0.004 | [20] |

| Idoxuridine | Herpes Simplex Virus-1 | Vero | 0.1 | [8] |

| Compound 48 | HIV-1 (RES056 mutant) | - | 0.0034 - 0.0118 | [20] |

| Cyclobutyl derivative | Influenza A virus | MDCK | 0.01 - 0.1 | [18] |

| Cyclobutyl derivative | Influenza B virus | MDCK | 0.01 - 0.1 | [18] |

Antimicrobial and Anti-inflammatory Agents

The pyrimidine scaffold is also found in a variety of antimicrobial and anti-inflammatory agents.[13][15] For instance, the sulfonamide antibiotic Sulfadiazine contains a pyrimidine ring and works by inhibiting folic acid synthesis in bacteria. Trimethoprim , another antibacterial, also targets the folic acid pathway by inhibiting dihydrofolate reductase.[8]

In the realm of anti-inflammatory drugs, certain pyrimidine derivatives have shown potent activity by inhibiting enzymes like lipoxygenase or by modulating inflammatory signaling pathways.[15][19]

Data Presentation: Antimicrobial Activity of Pyrimidine Derivatives

This table summarizes the Minimum Inhibitory Concentration (MIC) values of representative antimicrobial pyrimidine derivatives.

| Compound/Drug | Target Organism | MIC (µg/mL) | Reference |

| Sulfadiazine | Streptococcus pyogenes | 8 - 64 | [8] |

| Trimethoprim | Escherichia coli | 0.05 - 1.5 | [8] |

| Compound 9a | Gram-positive & negative bacteria | 48 | [11] |

| Halogenated Pyrrolopyrimidine | Staphylococcus aureus | 8 | [21] |

| Compound 99c | Various bacterial strains | 6.25 - 25.0 | [10] |

| Compound 100c | Various bacterial strains | 6.25 - 25.0 | [10] |

III. Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the synthesis and biological evaluation of pyrimidine derivatives.

Synthesis of Dihydropyrimidinones via the Biginelli Reaction

The Biginelli reaction is a classic multi-component reaction for the synthesis of dihydropyrimidinones, a class of pyrimidine derivatives with diverse biological activities.[14][22]

Materials:

-

Aryl aldehyde (e.g., benzaldehyde)

-

β-ketoester (e.g., ethyl acetoacetate)

-

Urea or thiourea

-

Catalyst (e.g., HCl, Yb(OTf)₃, or a Brønsted/Lewis acid)[22]

Procedure:

-

In a round-bottom flask, combine the aryl aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol).[2]

-

Add the catalyst (e.g., a catalytic amount of HCl or 5 mol% of Yb(OTf)₃).[22]

-

If using a solvent, add ethanol (10 mL). For solvent-free conditions, proceed to the next step.[23]

-

Reflux the mixture with stirring for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[2]

-

After completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid product and wash it with cold ethanol.

-

If no precipitate forms, pour the reaction mixture into ice-cold water and collect the resulting solid by filtration.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified dihydropyrimidinone.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[24][25]

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[26]

-

96-well microplates

-

Test pyrimidine derivatives dissolved in DMSO

Procedure:

-

Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[24]

-

Prepare serial dilutions of the test compounds in the culture medium.

-

Remove the existing medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[24]

-

Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antiviral Activity: Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the antiviral efficacy of a compound by quantifying the reduction in viral plaques.[7][27]

Materials:

-

Host cell line susceptible to the virus (e.g., Vero cells for HSV)

-

Virus stock of known titer

-

Cell culture medium

-

Overlay medium (e.g., medium containing low-melting-point agarose)

-

Test pyrimidine derivatives

-

Crystal violet staining solution

-

6-well plates

Procedure:

-

Seed the host cells in 6-well plates to form a confluent monolayer.[7]

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the growth medium from the cells and infect them with a viral dilution that produces 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.[7]

-

After adsorption, remove the viral inoculum and wash the cell monolayer with PBS.

-

Add the different concentrations of the test compound to the respective wells. Include a "virus only" control (no compound).

-

Cover the cells with the overlay medium and allow it to solidify.

-

Incubate the plates at 37°C in a CO₂ incubator until plaques are visible (typically 2-5 days).[26]

-

Fix the cells with a fixing solution (e.g., 10% formalin) and then stain with crystal violet.[7]

-

Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the "virus only" control.

-

Determine the EC₅₀ value (the concentration of the compound that reduces the number of plaques by 50%).[26]

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.[11][21]

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

-

Test pyrimidine derivatives

-

96-well microplates

-

Standard antimicrobial agent (positive control)

Procedure:

-

Prepare a standardized inoculum of the microorganism in the broth medium.

-

Prepare serial two-fold dilutions of the test compounds in the broth directly in the wells of a 96-well plate.

-

Add the microbial inoculum to each well, resulting in a final volume of 100-200 µL.

-

Include a growth control (microorganism without compound) and a sterility control (broth only).

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

IV. Signaling Pathways and Logical Relationships

The biological effects of pyrimidine derivatives are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating mechanisms of action.

Pyrimidine Metabolism Pathways

The synthesis and degradation of pyrimidines are tightly regulated multi-step processes involving numerous enzymes.

This pathway synthesizes pyrimidine nucleotides from simple precursors. The initial and rate-limiting step is the formation of carbamoyl phosphate, catalyzed by carbamoyl phosphate synthetase II (CPSII).[5] The pathway proceeds through several intermediates to form Uridine Monophosphate (UMP), which is the precursor for other pyrimidine nucleotides.[28]

References

- 1. researchgate.net [researchgate.net]

- 2. moodle2.units.it [moodle2.units.it]

- 3. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]

- 4. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]

- 14. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 15. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. mdpi.com [mdpi.com]

- 17. Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds | MDPI [mdpi.com]

- 18. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Biginelli Reaction [organic-chemistry.org]

- 23. arkat-usa.org [arkat-usa.org]

- 24. benchchem.com [benchchem.com]

- 25. jcdr.net [jcdr.net]

- 26. benchchem.com [benchchem.com]

- 27. ibtbioservices.com [ibtbioservices.com]

- 28. bio.libretexts.org [bio.libretexts.org]

4-(Dimethoxymethyl)-2-methylpyrimidine: A Versatile Intermediate in Contemporary Drug Discovery

For Immediate Release

A comprehensive technical guide for researchers, scientists, and professionals in drug development on the synthesis and application of 4-(Dimethoxymethyl)-2-methylpyrimidine, a key building block in the creation of novel therapeutics.

This document provides an in-depth overview of this compound, a heterocyclic intermediate of significant interest in medicinal chemistry. Its unique structural features, particularly the masked aldehyde functionality, render it a valuable synthon for the elaboration of complex molecular architectures targeting a range of biological pathways. This guide details a plausible synthetic route, experimental protocols, and explores its application in the development of targeted therapies, with a focus on chemokine receptor antagonists.

Core Compound Profile

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 175277-33-5 |

| Molecular Formula | C₈H₁₂N₂O₂ |

| Molecular Weight | 168.19 g/mol |

| Appearance | Expected to be a liquid or low-melting solid |

Synthetic Pathway and Experimental Protocols

The synthesis of this compound can be envisioned through a multi-step sequence starting from readily available precursors. The core pyrimidine ring is constructed via a condensation reaction, followed by functional group manipulations to install the desired substituents.

Diagram: Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol 1: Synthesis of 4,6-Dihydroxy-2-methylpyrimidine

This procedure is adapted from the synthesis of analogous pyrimidine structures.[1][2]

-

Preparation of Sodium Methoxide: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and should be cooled in an ice bath.

-

Condensation Reaction: To the freshly prepared sodium methoxide solution, add dimethyl malonate (1.0 eq) dropwise at room temperature. Following the addition, introduce acetamidine hydrochloride (1.0 eq) portion-wise.

-

Reaction Execution: Heat the resulting mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dissolve the resulting solid in water and acidify with concentrated hydrochloric acid to a pH of approximately 2-3. The precipitate, 4,6-dihydroxy-2-methylpyrimidine, is then collected by filtration, washed with cold water, and dried under vacuum.

| Reactant/Product | Molar Eq. | Molecular Weight ( g/mol ) | Theoretical Yield (%) |

| Acetamidine HCl | 1.0 | 94.54 | - |

| Dimethyl Malonate | 1.0 | 132.12 | - |

| Sodium Methoxide | 2.0 | 54.02 | - |

| 4,6-Dihydroxy-2-methylpyrimidine | - | 126.11 | ~85-90 |

Experimental Protocol 2: Synthesis of 4,6-Dichloro-2-methylpyrimidine

This protocol is a standard method for the chlorination of hydroxypyrimidines.

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a gas trap, suspend 4,6-dihydroxy-2-methylpyrimidine (1.0 eq) in phosphorus oxychloride (POCl₃, excess, e.g., 5-10 eq).

-

Reaction Execution: Heat the mixture to reflux for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

-

Work-up and Isolation: Carefully quench the reaction mixture by pouring it onto crushed ice. The product, 4,6-dichloro-2-methylpyrimidine, will precipitate and can be collected by filtration. Further purification can be achieved by recrystallization or column chromatography.

| Reactant/Product | Molar Eq. | Molecular Weight ( g/mol ) | Theoretical Yield (%) |

| 4,6-Dihydroxy-2-methylpyrimidine | 1.0 | 126.11 | - |

| Phosphorus Oxychloride | Excess | 153.33 | - |

| 4,6-Dichloro-2-methylpyrimidine | - | 162.01 | >90 |

Note: The subsequent steps to introduce the dimethoxymethyl group are hypothetical and would require experimental optimization. A plausible approach involves a Vilsmeier-Haack formylation followed by acetal formation and subsequent dechlorination.

Application as a Synthetic Intermediate: A Case Study in CXCR2 Antagonist Development

The 4-(dimethoxymethyl) group serves as a stable precursor to the 4-formyl group. Pyrimidine-4-carboxaldehydes are valuable intermediates for constructing various pharmacophores through reactions such as reductive amination, Wittig reactions, and condensations. One area where such intermediates are of high interest is in the development of antagonists for the chemokine receptor CXCR2.

CXCR2 is a G protein-coupled receptor (GPCR) that plays a critical role in inflammatory responses by mediating neutrophil recruitment.[3] Dysregulation of the CXCR2 signaling pathway is implicated in a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), psoriasis, and certain cancers.[3]

Diagram: Simplified CXCR2 Signaling Pathway

Caption: Simplified CXCR2 signaling pathway and the point of intervention for pyrimidine-based antagonists.

Synthetic Utility in CXCR2 Antagonist Synthesis

The 4-formyl-2-methylpyrimidine, obtained from the deprotection of this compound, can be utilized in the synthesis of CXCR2 antagonists. For instance, the aldehyde can undergo reductive amination with a suitable amine-containing fragment to introduce key pharmacophoric features required for potent receptor binding.

Experimental Protocol 3: Deprotection to 4-Formyl-2-methylpyrimidine (General Procedure)

This is a general procedure for the acidic hydrolysis of a dimethyl acetal.[4]

-

Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of a suitable organic solvent (e.g., acetone or THF) and an aqueous acid (e.g., 1M HCl or formic acid).

-

Reaction Execution: Stir the reaction mixture at room temperature. The progress of the deprotection can be monitored by TLC or GC-MS.

-

Work-up and Isolation: Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution). Extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 4-formyl-2-methylpyrimidine.

| Reactant/Product | Molar Eq. | Molecular Weight ( g/mol ) | Theoretical Yield (%) |

| This compound | 1.0 | 168.19 | - |

| Aqueous Acid | Catalytic/Excess | - | - |

| 4-Formyl-2-methylpyrimidine | - | 122.12 | >95 |

Conclusion

This compound stands out as a highly valuable and versatile intermediate for the synthesis of complex, biologically active molecules. Its ability to serve as a stable precursor to the corresponding aldehyde allows for a wide range of chemical transformations, making it a key building block in the drug discovery pipeline. The application of this intermediate in the development of CXCR2 antagonists highlights its potential in creating novel therapeutics for inflammatory diseases and cancer. The synthetic routes and protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this important synthetic intermediate.

References

- 1. tsijournals.com [tsijournals.com]

- 2. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]

- 3. Pyrimidine-based compounds modulate CXCR2-mediated signaling and receptor turnover - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]

Structure and chemical formula of 4-(Dimethoxymethyl)-2-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Dimethoxymethyl)-2-methylpyrimidine is a heterocyclic organic compound featuring a pyrimidine core. The pyrimidine scaffold is a fundamental building block in numerous biologically active molecules, including nucleic acids and a wide array of pharmaceuticals.[1] This technical guide provides a comprehensive overview of the structure, chemical properties, and potential applications of this compound, with a focus on its role as a key intermediate in pharmaceutical synthesis.

Chemical Structure and Formula

The chemical structure of this compound consists of a pyrimidine ring substituted with a methyl group at the 2-position and a dimethoxymethyl group at the 4-position. The dimethoxymethyl group serves as a protected aldehyde, which is a versatile functional handle in organic synthesis.

References

In-Depth Technical Guide: Physical and Chemical Properties of 4-(Dimethoxymethyl)-2-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-(Dimethoxymethyl)-2-methylpyrimidine. The document details its chemical identity, physicochemical characteristics, and available spectral data. It also explores its stability, reactivity, and potential biological significance based on the known activities of related pyrimidine derivatives. This guide is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development, offering critical data for the handling, characterization, and further investigation of this compound.

Chemical Identity and Structure

This compound is a pyrimidine derivative characterized by a dimethoxymethyl group at the 4-position and a methyl group at the 2-position of the pyrimidine ring.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 175277-33-5[1] |

| Molecular Formula | C₈H₁₂N₂O₂[1] |

| Molecular Weight | 168.19 g/mol [1] |

| InChI | InChI=1S/C8H12N2O2/c1-6-9-5-4-7(10-6)8(11-2)12-3/h4-5,8H,1-3H3 |

| InChIKey | VDXHJWMLYFVGDL-UHFFFAOYSA-N[1] |

| SMILES | CC1=NC=CC(=N1)C(OC)OC |

Physicochemical Properties

The physicochemical properties of this compound are summarized below. It is important to note that some of these values are predicted and should be confirmed experimentally.

| Property | Value | Source |

| Physical State | Liquid or solid | Sigma-Aldrich |

| Appearance | Colorless to light yellow liquid | ChemicalBook |

| Boiling Point | 119 °C (predicted) | ChemicalBook |

| Density | 1.1 ± 0.1 g/cm³ | Finetech Industry Limited |

| Flash Point | 72.8 ± 13.4 °C | Finetech Industry Limited |

| pKa | 1.40 ± 0.31 (predicted) | ChemicalBook |

| XlogP | 0.3 (predicted) | PubChem[2] |

Synthesis and Purification

General Synthetic Approach

A likely precursor for this compound is 2-methylpyrimidine-4-carbaldehyde. The target compound can then be synthesized through the acetalization of this aldehyde.

Proposed Experimental Protocol: Acetalization of 2-Methylpyrimidine-4-carbaldehyde

This protocol is adapted from general procedures for the formation of acetals from aldehydes using acid catalysis.[3]

Materials:

-

2-Methylpyrimidine-4-carbaldehyde

-

Methanol (anhydrous)

-

Hydrochloric acid (catalytic amount) or other suitable acid catalyst (e.g., p-toluenesulfonic acid)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Sodium bicarbonate (saturated solution)

-

Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylpyrimidine-4-carbaldehyde in an excess of anhydrous methanol.

-

Add a catalytic amount of hydrochloric acid to the solution.

-

Stir the reaction mixture at room temperature for 30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).[3]

-

Once the reaction is complete, neutralize the acid catalyst by adding a saturated solution of sodium bicarbonate.

-

Remove the excess methanol under reduced pressure.

-

Extract the aqueous residue with an organic solvent such as diethyl ether or dichloromethane.

-

Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

Purification:

The crude product can be purified by vacuum distillation or column chromatography on silica gel, using a suitable eluent system such as a mixture of hexane and ethyl acetate.

Caption: Proposed workflow for the synthesis of this compound.

Spectral Data

While specific spectral data is not widely published, chemical suppliers like ChemicalBook list the availability of 1H NMR, 13C NMR, IR, and MS spectra for this compound.[4] The expected spectral features are discussed below based on the compound's structure.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show the following signals:

| Protons | Multiplicity | Approximate Chemical Shift (ppm) |

| Methyl protons (CH₃) at C2 | Singlet | ~2.5 |

| Methoxyl protons (OCH₃) | Singlet | ~3.4 |

| Acetal proton (CH) | Singlet | ~5.5 |

| Pyrimidine ring protons | Doublet and Doublet of doublets | ~7.0 - 8.8 |

The exact chemical shifts and coupling constants for the pyrimidine ring protons would depend on the specific electronic environment.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum is expected to display signals corresponding to each unique carbon atom in the molecule.

| Carbon Atom | Approximate Chemical Shift (ppm) |

| Methyl carbon (CH₃) at C2 | ~25 |

| Methoxyl carbons (OCH₃) | ~55 |

| Acetal carbon (CH) | ~100 |

| Pyrimidine ring carbons | ~120 - 170 |

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key characteristic peaks are expected in the following regions:

| Functional Group | Vibration | Approximate Wavenumber (cm⁻¹) |

| C-H (sp³) | Stretch | 2850-3000 |

| C-H (aromatic) | Stretch | 3000-3100[5] |

| C=N, C=C (pyrimidine ring) | Stretch | 1400-1600[5] |

| C-O (acetal) | Stretch | 1050-1150 |

Mass Spectrometry

In the mass spectrum, the molecular ion peak (M+) would be expected at an m/z value corresponding to the molecular weight of the compound (168.19). Fragmentation patterns would likely involve the loss of methoxy groups (-OCH₃) and the cleavage of the dimethoxymethyl group. Predicted m/z values for common adducts are available in databases like PubChem.[2]

Reactivity and Stability

Stability

This compound is expected to be stable under standard laboratory conditions. It should be stored in a cool, dry place, away from incompatible materials. The dimethoxymethyl group, being an acetal, is sensitive to acidic conditions and can undergo hydrolysis back to the corresponding aldehyde. Therefore, contact with strong acids should be avoided to maintain the integrity of the compound.

Reactivity

-

Hydrolysis: The acetal functional group is the most reactive site under acidic conditions, leading to the formation of 2-methylpyrimidine-4-carbaldehyde and two equivalents of methanol. This reaction is typically reversible.

-

Nucleophilic and Electrophilic Attack: The pyrimidine ring is an electron-deficient heterocycle, making it susceptible to nucleophilic attack, particularly at positions 2, 4, and 6. Conversely, electrophilic substitution on the pyrimidine ring is generally difficult and requires harsh conditions. The nitrogen atoms of the pyrimidine ring can act as nucleophiles and can be alkylated or protonated.

Caption: Key reactivity pathways of this compound.

Potential Biological Activity and Applications

While no specific biological activities have been reported for this compound itself, the pyrimidine scaffold is a core component of numerous biologically active molecules, including anticancer, antiviral, and antimicrobial agents. The presence of the pyrimidine ring suggests that this compound could be a valuable intermediate in the synthesis of novel therapeutic agents.

The dimethoxymethyl group serves as a protected aldehyde, which can be unmasked under mild conditions to allow for further chemical modifications. This makes the compound a versatile building block for creating a library of pyrimidine derivatives for biological screening. For instance, the aldehyde functionality can be used in reactions such as reductive amination to introduce various amine-containing side chains, potentially leading to compounds with interesting pharmacological profiles.